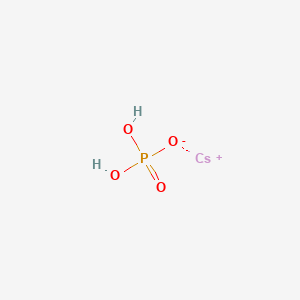

![molecular formula C11H10OS B101703 2-Acetyl-3-methylbenzo[b]thiophene CAS No. 18781-31-2](/img/structure/B101703.png)

2-Acetyl-3-methylbenzo[b]thiophene

Descripción general

Descripción

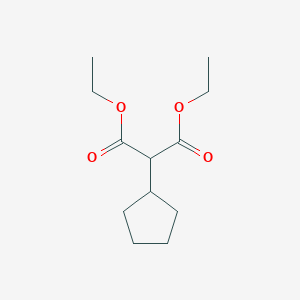

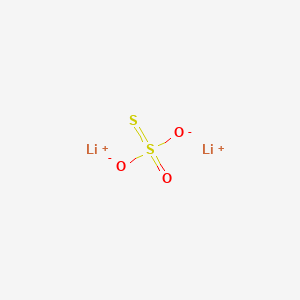

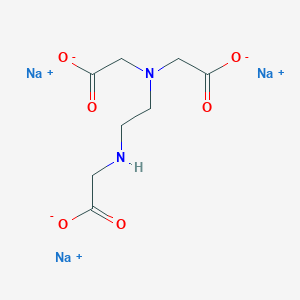

2-Acetyl-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C11H10OS and a molecular weight of 190.26 . The SMILES string for this compound is CC(=O)c1sc2ccccc2c1C .

Molecular Structure Analysis

The InChI for 2-Acetyl-3-methylbenzo[b]thiophene is 1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 . The structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Organic Synthesis

“2-Acetyl-3-methylbenzo[b]thiophene” is an important raw material and intermediate used in organic synthesis . It is used to create a variety of complex organic molecules for different applications.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . Thiophene-based analogs, including “2-Acetyl-3-methylbenzo[b]thiophene”, are being studied by a growing number of scientists as potential biologically active compounds . They are used to improve advanced compounds with a variety of biological effects .

Agrochemicals

“2-Acetyl-3-methylbenzo[b]thiophene” is also used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests.

Dyestuffs

This compound is used in the production of dyestuffs . These are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.

Corrosion Inhibitors

Thiophene derivatives, including “2-Acetyl-3-methylbenzo[b]thiophene”, are utilized in industrial chemistry as corrosion inhibitors . They help prevent the corrosion of metal surfaces, thereby extending the life of the metal objects and structures.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Propiedades

IUPAC Name |

1-(3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTQKSGOEOVCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-methylbenzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

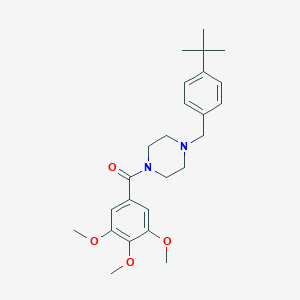

Q1: The research paper mentions synthesizing derivatives of 2-Acetyl-3-methylbenzo[b]thiophene with variations in the phenylpiperazine moiety. How do these structural changes influence the compound's interaction with 5-HT1A receptors and the serotonin transporter?

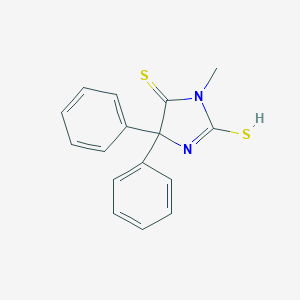

A1: The study by [] investigates the structure-activity relationship (SAR) of 2-Acetyl-3-methylbenzo[b]thiophene derivatives focusing on their dual action on 5-HT1A receptors and the serotonin transporter. While the core structure provides a scaffold, the researchers explored the impact of modifying the phenylpiperazine moiety, specifically at the 2-position with either a methoxy or hydroxy group. They discovered that the presence of a methoxy group in compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (II.2.a) resulted in a higher affinity for both the 5-HT1A receptor (Ki = 85 nM) and the serotonin transporter (Ki = 120 nM) compared to its hydroxy-substituted counterpart. This suggests that the methoxy group, possibly due to its electron-donating nature and steric properties, enhances the binding interaction with both targets. This valuable insight highlights the importance of subtle structural modifications in optimizing drug candidates for desired pharmacological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

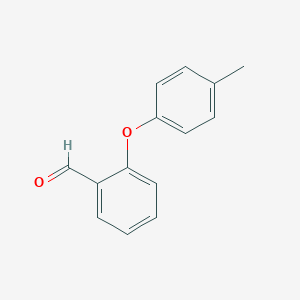

![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)